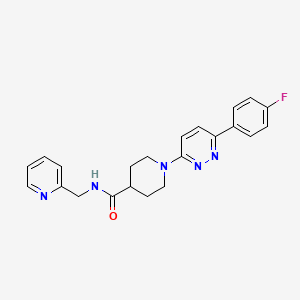

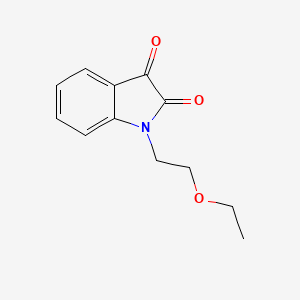

1-(2-乙氧基乙基)-1H-吲哚-2,3-二酮

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics.

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under different conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.科研应用

合成及有机化学应用

1-(2-乙氧基乙基)-1H-吲哚-2,3-二酮作为一种多用途的前体,可用于合成各种杂环化合物。它在有机合成中的用途凸显于其在构建吲哚和喹啉衍生物中的作用,这些衍生物是药物化学中的关键支架。Garden 和 Pinto(2001 年)讨论了异靛的合成多功能性,包括 1-(2-乙氧基乙基)-1H-吲哚-2,3-二酮,展示了它们在药物合成中的重要性,以及作为开发各种杂环化合物的原材料 (Garden & Pinto, 2001)。

抗菌应用

Ashok 等人(2015 年)展示了从 1H-吲哚-2,3-二酮合成的衍生物的抗菌潜力,揭示了它们对各种细菌和真菌菌株的功效。这表明 1-(2-乙氧基乙基)-1H-吲哚-2,3-二酮衍生物在开发新的抗菌剂方面具有潜力 (Ashok 等人,2015 年)。

传感应用

该化合物还被用作化学传感器剂来检测金属离子,例如 Fe3+,因为它具有酰胺和羰基官能团,有助于结合和螯合。Fahmi 等人(2019 年)报告了其高传感能力和对 Fe3+ 离子的选择性检测,突出了其在环境监测和分析化学中的潜力 (Fahmi 等人,2019 年)。

抗癌和防腐应用

吲哚衍生物,包括衍生自 1H-吲哚-2,3-二酮的衍生物,已经因其抗癌特性而受到探索。Sachdeva、Mathur 和 Guleria(2020 年)回顾了吲哚衍生物的抗癌潜力,强调了这些化合物在设计新型抗癌剂中的作用 (Sachdeva 等人,2020 年)。此外,Miao(2014 年)研究了 1-(吗啉甲基)吲哚-2,3-二酮(一种衍生物)防止金属腐蚀的防腐能力,展示了其在材料科学中的用途 (Miao,2014 年)。

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also involve studying how to safely handle and dispose of the compound.

未来方向

This involves discussing potential future research directions. This could include potential applications of the compound, or areas where further study is needed.

性质

IUPAC Name |

1-(2-ethoxyethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-8-7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJJSGDVMAOQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-1H-indole-2,3-dione | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2675404.png)

![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)

![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)

![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2675419.png)

![(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2675420.png)

![N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2675421.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)